2-(4-fluorophenyl)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)acetamide hydrochloride
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Description
2-(4-fluorophenyl)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H29ClFN3O3S and its molecular weight is 470. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
Some novel sulfonamide derivatives, including structures related to the compound of interest, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies aim to discover new therapeutic agents by exploring the anticancer potential of these compounds. For instance, a study highlighted the synthesis of sulfonamide derivatives and their in vitro screening against breast and colon cancer cell lines, identifying compounds with significant potency (Ghorab et al., 2015).
Radiolabeling for Imaging
The development of novel radioligands for positron emission tomography (PET) imaging is another area of application. Derivatives similar to the compound have been synthesized and radiolabeled for imaging specific proteins or receptors in the brain, contributing to the diagnosis and study of neurological diseases. One research effort focused on synthesizing and evaluating a selective radioligand for imaging the translocator protein with PET, showcasing the utility of these compounds in biomedical imaging (Dollé et al., 2008).
Antibacterial and Antifungal Studies
Research has also been directed toward synthesizing new derivatives and evaluating their microbial activities. This involves assessing the antibacterial and antifungal properties of compounds, aiming to discover new agents that can combat resistant microbial strains. For example, new pyridine derivatives, including acetamide components, have been synthesized and tested for their antibacterial and antifungal activities, contributing to the search for new antimicrobial therapies (Patel & Agravat, 2007).
Structural Studies and Material Properties
The compound and its derivatives find applications in material science, particularly in studies exploring the structural aspects and properties of new chemical entities. These investigations provide insights into the molecular arrangement, stability, and potential applications of these compounds in various domains, including electronics and photonics. Research on the structural aspects of salt and inclusion compounds of amide-containing derivatives underscores the relevance of these studies in understanding molecular interactions and designing functional materials (Karmakar et al., 2007).
Synthesis and Evaluation of Analogs
The synthesis of analogs and evaluation of their pharmacological activities, including anti-inflammatory and analgesic properties, represents a critical research application. These studies aim to enhance the therapeutic profile of known drugs by introducing modifications to their chemical structure, potentially leading to the development of new medications with improved efficacy and safety profiles. Research on novel N-substituted acetamide derivatives showcases the ongoing efforts to discover new analgesic drugs through chemical synthesis and biological evaluation (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S.ClH/c23-21-8-6-20(7-9-21)18-22(27)24-11-17-30(28,29)26-15-13-25(14-16-26)12-10-19-4-2-1-3-5-19;/h1-9H,10-18H2,(H,24,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHXRUBYALPBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)acetamide hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.